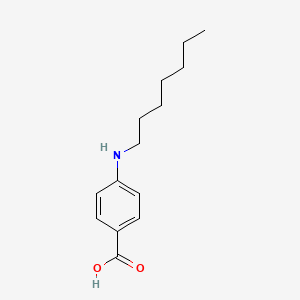

4-(Heptylamino)benzoic acid

Description

4-(Heptylamino)benzoic acid is a benzoic acid derivative characterized by a heptylamino group (-NH-C₇H₁₅) substituted at the para position of the aromatic ring. The compound combines the carboxylic acid functionality of benzoic acid with a long alkyl chain, which significantly influences its physicochemical and biological properties. This structural duality makes it a candidate for applications in drug development, material science, and industrial chemistry.

Properties

CAS No. |

75681-61-7 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

4-(heptylamino)benzoic acid |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-15-13-9-7-12(8-10-13)14(16)17/h7-10,15H,2-6,11H2,1H3,(H,16,17) |

InChI Key |

GJJAFTIJCDERTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Biological Activity

4-(Heptylamino)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

4-(Heptylamino)benzoic acid features a heptylamine group attached to a benzoic acid structure. This configuration is significant as it influences the compound's solubility, permeability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-(Heptylamino)benzoic acid exhibits notable antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Table 1: Antimicrobial Activity of 4-(Heptylamino)benzoic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Cell membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Cell membrane disruption |

| MRSA | 8 µg/mL | Cell membrane disruption |

Anticancer Activity

In addition to its antimicrobial effects, 4-(Heptylamino)benzoic acid has shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate specific apoptotic pathways, which can lead to selective cancer cell death while sparing normal cells.

Case Study: Effect on Breast Cancer Cells

A recent investigation assessed the impact of 4-(Heptylamino)benzoic acid on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 20 µg/mL after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 4-(Heptylamino)benzoic acid is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound is rapidly absorbed and metabolized in vivo, with a half-life conducive for therapeutic use. Toxicity assessments indicate that while the compound exhibits potent biological activity, it also has a safety profile that requires further exploration.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Metabolism | Hepatic |

| Half-life | 3 hours |

| Toxicity (LD50) | >100 mg/kg |

Comparison with Similar Compounds

Alkyl Chain Length

- Lipophilicity: Increasing alkyl chain length correlates with higher logP values.

- Solubility : Longer chains reduce aqueous solubility. The heptyl derivative’s solubility (0.5 mg/mL) is significantly lower than PABA (5.0 mg/mL) but can be improved via salt formation, as demonstrated in hydrochloride analogs .

Substituent Type

- Aromatic vs. Alkyl Groups: 4-(Benzylamino)benzoic acid (logP 2.98) exhibits intermediate lipophilicity compared to alkyl-substituted analogs. Its benzyl group may enable π-π stacking interactions in biological targets, unlike purely aliphatic chains .

- Functional Group Effects: The presence of electron-withdrawing groups (e.g., nitro in 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid) reduces bioactivity compared to electron-donating amino groups .

Research Findings

- Synthetic Challenges: Nucleophilic substitution between heptylamine and 4-fluorobenzoic acid is a plausible route, though steric hindrance from the heptyl group may require optimized conditions, as seen in 4-[(4-Methylbenzyl)amino]benzoic acid synthesis .

- Biological Performance : In vitro studies on similar compounds (e.g., 4-(4-Hydroxybutoxy)benzoic acid) suggest that alkyl chain length inversely correlates with antioxidant activity but enhances cytotoxicity in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.